(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
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Overview
Description
(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione, also known as Integerrimine, is a naturally occurring pyrrolizidine alkaloid. It is found in various plant species, particularly those belonging to the Senecio genus. The compound has a molecular formula of C18H25NO5 and a molecular weight of 335.3948 g/mol . Pyrrolizidine alkaloids like this compound are known for their complex structures and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves several steps, starting from basic organic compounds. One common method includes the cyclization of specific precursors under controlled conditions to form the pyrrolizidine ring system. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves processes like solvent extraction, purification, and crystallization. The extracted compound is then subjected to further purification to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of the compound .
Scientific Research Applications
(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its role in plant defense mechanisms against herbivores.
Medicine: Studied for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of natural product-based pesticides
Mechanism of Action
The mechanism of action of (1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves its interaction with cellular components. It primarily targets nucleic acids and proteins, leading to the formation of adducts that can disrupt normal cellular functions. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .
Comparison with Similar Compounds
Similar Compounds
- Senecionine
- Squalidine
- Intergerrimine
Uniqueness
(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is unique due to its specific structural features, such as the presence of a hydroxyl group and a pyrrolizidine ring system. These features contribute to its distinct biological activities and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m0/s1 |
InChI Key |
HKODIGSRFALUTA-PKCCZVHDSA-N |
Isomeric SMILES |
C/C=C/1\C[C@@H]([C@](C(=O)OCC2=CCN3[C@@H]2[C@H](CC3)OC1=O)(C)O)C |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C |
Synonyms |
integerrimine intergerrimine senecionine senecionine citrate (1:1) senecionine citratre senecionine, (15E)-isomer squalidine |
Origin of Product |
United States |
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